molecular formula C19H23N3O3S B5400051 N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide

N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide

Cat. No.: B5400051
M. Wt: 373.5 g/mol
InChI Key: QNEVGRBONKQQGX-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperazine ring substituted with a phenylsulfonyl group and a carboxamide group attached to a 2,5-dimethylphenyl moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. One common approach is to react 2,5-dimethylphenylamine with a suitable carboxylating agent to form the carboxamide intermediate. This intermediate is then reacted with phenylsulfonyl chloride under basic conditions to introduce the phenylsulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The specific methods used can vary depending on the desired scale of production and the available resources.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which can reduce the carboxamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with active sites, while the piperazine ring can enhance binding affinity. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethylphenyl)-N-(phenylsulfonyl)glycine: Similar structure but with a glycine moiety instead of a piperazine ring.

    N-(2,5-dimethylphenyl)-2-[2-fluoro(phenylsulfonyl)anilino]acetamide: Contains a fluoro-substituted phenylsulfonyl group and an acetamide moiety.

Uniqueness

N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide is unique due to its combination of a piperazine ring and a phenylsulfonyl group, which provides distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in similar compounds.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-(2,5-dimethylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-15-8-9-16(2)18(14-15)20-19(23)21-10-12-22(13-11-21)26(24,25)17-6-4-3-5-7-17/h3-9,14H,10-13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNEVGRBONKQQGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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